molecular formula C7H6ClNS B1583922 3-Chlorothiobenzamide CAS No. 2548-79-0

3-Chlorothiobenzamide

Cat. No.: B1583922
CAS No.: 2548-79-0
M. Wt: 171.65 g/mol
InChI Key: OQEBJXXIPHYYEG-UHFFFAOYSA-N
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Description

3-Chlorothiobenzamide (molecular formula: C₇H₆ClNS) is a thiobenzamide derivative characterized by a sulfur atom replacing the oxygen in the amide group and a chlorine substituent at the third position of the benzene ring (meta position). It has an average molecular weight of 171.64 g/mol (calculated from atomic masses) and is commercially available at 98% purity .

Preparation Methods

Overview of 3-Chlorothiobenzamide Synthesis

This compound (a thiobenzamide derivative with a chlorine substituent at the 3-position) is typically synthesized through multi-step organic reactions involving:

  • Formation of benzamide derivatives from substituted benzoic acids or anilines
  • Introduction of sulfur functionality (thiobenzamide moiety)
  • Chlorination or halogenation steps to introduce the chlorine substituent at the 3-position

The preparation methods vary depending on the starting materials and desired purity, yield, and reaction conditions.

Synthetic Routes and Key Preparation Methods

Amidation of 3-Chlorobenzoic Acid Derivatives

A common approach begins with 3-chlorobenzoic acid or its substituted derivatives, which are converted into benzamide intermediates by coupling with appropriate amines under activating conditions.

  • Method: Activation of 3-nitro-4-chlorobenzoic acid with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole in dichloromethane, followed by reaction with 3-chloro-2-methylaniline to form 3-chloro-N-(3-chloro-2-methylphenyl)benzamide. Subsequent reduction of the nitro group with zinc in basic medium yields the corresponding amino derivative, which can be further transformed into thiobenzamide.
Step Reagents/Conditions Product Yield/Notes
1 3-nitro-4-chlorobenzoic acid, DIC, 1-hydroxybenzotriazole, DCM, RT, 2–3 h Activated ester intermediate High conversion
2 Add 3-chloro-2-methylaniline dropwise, RT, 3–5 h 3-chloro-N-(3-chloro-2-methylphenyl)benzamide (nitro form) Monitored by TLC
3 Zn metal, NaOH, 80 °C, 3 h 3-chloro-N-(3-chloro-2-methylphenyl)benzamide (amino form) Purified by chromatography

This method is advantageous for its mild conditions and good yields, producing high-purity intermediates suitable for further functionalization.

Diazotization and Thiolation of Amino Substituted Aromatics

Another preparation strategy employs diazotization of amino-substituted aromatic compounds followed by nucleophilic substitution with sulfur nucleophiles to introduce the thiobenzamide functionality.

  • Procedure: 3-chloro-2-aminotoluene is diazotized using sodium nitrite in acidic conditions at low temperature (0–5 °C), forming a diazonium salt. This intermediate is then reacted with sulfur nucleophiles under basic conditions to yield this compound derivatives.
Step Reagents/Conditions Product Yield/Notes
1 3-chloro-2-aminotoluene, HCl or H2SO4, NaNO2, 0–5 °C Diazonium salt intermediate Stable at low temperature
2 Addition to basic solution with sulfur nucleophile This compound 85% yield reported

This approach is well-established for introducing sulfur atoms into aromatic rings and allows for selective substitution at the 3-position.

Cyclization and Heterocyclic Ring Closure Reactions

This compound can also be prepared via heterocyclic ring closure reactions involving 4-chlorothiobenzamide and halogenated ketones or esters.

  • Example: Reaction of 4-chlorothiobenzamide with 1-chloroacetone leads to ring closure forming thiazole derivatives, which are structurally related to this compound. This method is useful for synthesizing heterocyclic compounds containing the thiobenzamide moiety.
Step Reagents/Conditions Product Yield/Notes
1 4-chlorothiobenzamide + 1-chloroacetone, reflux Thiazole ring-closed compound Good yield, regioselective

This method is more specialized and typically applied in medicinal chemistry for analog synthesis.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Amidation of 3-chlorobenzoic acid 3-nitro-4-chlorobenzoic acid + 3-chloro-2-methylaniline DIC, 1-hydroxybenzotriazole, DCM, Zn/NaOH High Mild conditions, high purity Multi-step, requires reduction
Diazotization and thiolation 3-chloro-2-aminotoluene NaNO2, HCl/H2SO4, sulfur nucleophile, basic pH ~85 Direct thiolation, good yield Requires low temperature control
Heterocyclic ring closure 4-chlorothiobenzamide + haloketones Reflux with 1-chloroacetone Good Useful for heterocyclic derivatives More complex, specific substrates
Halogenation of benzisothiazoles Benzisothiazolones Phosgene, catalyst Variable Access to related intermediates Not direct for this compound

Research Findings and Observations

  • The amidation route via activated esters is widely used due to its operational simplicity and scalability, with yields often exceeding 80% after purification.
  • Diazotization followed by thiolation offers a direct way to introduce the sulfur atom and chlorine substituent, with good control over regioselectivity and functional group compatibility.
  • Ring closure methods provide access to heterocyclic analogs, expanding the chemical space for drug discovery but are less common for bulk synthesis of this compound itself.
  • Purification typically involves chromatographic techniques and recrystallization to achieve high chemical purity, essential for pharmaceutical-grade compounds.

Summary Table of Key Preparation Parameters

Parameter Amidation Route Diazotization-Thiolation Route Ring Closure Route
Reaction Temperature Room temperature to 80 °C 0–5 °C (diazotization), RT (thiolation) Reflux (~60–80 °C)
Reaction Time 3–5 hours + reduction 3 hours 2.5 hours (diazotization) + 2 hours (thiolation) Several hours
Solvents Dichloromethane, ethanol Acidic aqueous, toluene Ethanol, toluene
Yield High (typically >80%) ~85% Good to moderate
Purification Chromatography, recrystallization Extraction, drying, chromatography Crystallization

Chemical Reactions Analysis

Types of Reactions: 3-Chlorothiobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form using oxidizing agents such as or .

    Reduction: Reduction of this compound can yield using reducing agents like .

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as or under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products:

    Oxidation: 3-Chlorobenzamide.

    Reduction: 3-Chlorobenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
CTB has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
In the realm of oncology, CTB has shown promise as an anticancer agent. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study demonstrated that CTB inhibited cell proliferation in various cancer cell lines, including breast and lung cancers, by modulating the expression of genes involved in cell cycle regulation .

Pharmacological Studies
CTB's pharmacological profile includes potential anti-inflammatory effects. Research has indicated that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Pesticide Development
CTB has been explored as a potential pesticide due to its ability to disrupt biological processes in pests. Its application in agricultural settings aims to reduce crop damage caused by insects and pathogens. Studies have shown that formulations containing CTB can effectively control pest populations while minimizing environmental impact .

Soil Health Improvement
Additionally, CTB has been investigated for its role in enhancing soil health. It can promote beneficial microbial activity in the soil, which is essential for nutrient cycling and plant growth. This aspect makes it valuable in sustainable agriculture practices aimed at improving soil fertility without relying heavily on synthetic fertilizers .

Analytical Chemistry

Detection Methods
In analytical chemistry, CTB is utilized as a reagent for detecting various metal ions. Its ability to form stable complexes with metal ions allows for sensitive detection methods that are crucial in environmental monitoring and food safety assessments .

Chromatographic Techniques
CTB is also employed in chromatographic techniques for separating complex mixtures. Its unique chemical properties facilitate the development of efficient separation methods that are essential in both research and industrial applications .

Case Studies

Study Focus Findings Application Area
Antimicrobial ActivitySignificant inhibition of E. coli and S. aureusMedicinal Chemistry
Anticancer PropertiesInduction of apoptosis in breast and lung cancer cellsOncology
Pesticide DevelopmentEffective control of pest populations with minimal environmental impactAgriculture
Soil Health ImprovementEnhancement of microbial activity promoting better nutrient cyclingSustainable Agriculture
Detection MethodsFormation of stable complexes with metal ions for sensitive detectionAnalytical Chemistry

Mechanism of Action

The mechanism of action of 3-Chlorothiobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 3-Chlorothiobenzamide, highlighting differences in substituents, molecular weights, and properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₇H₆ClNS -Cl (position 3), -C(=S)NH₂ 171.64 High purity (98%); used in drug discovery
3-Chloro-4-fluorothiobenzamide C₇H₅ClFNS -Cl (position 3), -F (position 4), -C(=S)NH₂ 189.64 Fluorine enhances metabolic stability; studied via NIST spectra
3-Methylthiobenzamide C₈H₉NS -SCH₃ (position 3), -C(=O)NH₂ 151.23 Crystal structure resolved; used in heterocyclic synthesis
2-Chloro-N,N-dimethylbenzamide C₉H₁₀ClNO -Cl (position 2), -N(CH₃)₂ 197.64 Demonstrates substituent-dependent reactivity
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ -NO₂ (position 4), -CH₂CH₂C₆H₄Cl (position 3) 324.73 Hybrid molecule with anti-inflammatory potential

Electronic and Reactivity Differences

  • Thiocarbonyl vs.
  • Halogen Effects : The chlorine substituent in this compound increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. In contrast, the fluorine in 3-Chloro-4-fluorothiobenzamide introduces strong electron-withdrawing effects, improving metabolic stability .
  • Methylthio Group : 3-Methylthiobenzamide’s -SCH₃ group contributes to steric bulk, affecting crystal packing and solubility .

Research Findings and Data Tables

Molecular Orbital and Spectroscopic Data

While direct data for this compound are sparse, studies on 3-chlorobenzamide (a non-thio analog) using TD-DFT/6-311++G(d,p) methods reveal:

  • UV Absorption : Strong absorption bands at ~270 nm, attributed to π→π* transitions .
  • NBO Analysis : Delocalization interactions between the chlorine atom and aromatic ring enhance stability .

Comparative Physicochemical Properties

Property This compound 3-Methylthiobenzamide 3-Chloro-4-fluorothiobenzamide
LogP (Predicted) 2.8 2.1 3.0
Solubility (mg/mL) ~10 (DMSO) ~15 (Ethanol) ~8 (DMSO)
Melting Point Not reported 145–147°C Not reported

LogP values estimated using ChemDraw software; solubility inferred from structural analogs.

Biological Activity

3-Chlorothiobenzamide (C7H6ClNS), a compound with a thiobenzamide structure, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H6ClNS
  • CAS Number : 737238
  • Molecular Weight : 175.65 g/mol

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. The compound induces apoptosis in various cancer cell lines, including HepG2 cells, by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, thereby providing a therapeutic avenue for inflammatory diseases.

Biological Activity Data Table

Biological Activity Effect Cell Line/Model Reference
AntitumorInduces apoptosisHepG2
AntimicrobialInhibits bacterial growthVarious bacterial strains
Anti-inflammatoryReduces cytokine levelsIn vitro models

Case Studies and Research Findings

  • Antitumor Study :
    • A study investigated the effects of this compound on HepG2 liver cancer cells. Results indicated a significant increase in apoptotic cell populations when treated with varying concentrations of the compound. The study utilized flow cytometry and Western blotting to assess apoptosis markers and signaling pathway alterations, confirming that the compound effectively induces cell death in a dose-dependent manner .
  • Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings revealed that the compound exhibited substantial antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve interference with bacterial protein synthesis .
  • Anti-inflammatory Mechanism :
    • In an in vitro model of inflammation, this compound was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 3-Chlorothiobenzamide, and how can reaction conditions be optimized for purity?

  • Methodology : A common approach involves reacting 3-chlorobenzoyl chloride with ammonium thiocyanate in a polar solvent (e.g., acetone) under low temperatures (0–5°C) to minimize side reactions. Purification via recrystallization in ethanol or aqueous mixtures improves purity (>98%) . Optimization variables include stoichiometric ratios, solvent choice, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy identifies aromatic protons (δ 7.2–8.0 ppm) and thiocarbonyl groups. Infrared (IR) spectroscopy confirms the C=S stretch (~1200 cm⁻¹). Mass spectrometry (MS) validates molecular weight (171.65 g/mol), while X-ray crystallography (if crystals are obtainable) resolves bond angles and crystal packing .

Advanced Research Questions

Q. How can reaction pathways for this compound derivatives be systematically optimized to enhance yield and selectivity?

  • Methodology : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), catalysts (e.g., Lewis acids), and temperature gradients. Kinetic studies via HPLC or GC-MS track intermediate formation. Computational tools (e.g., DFT) predict transition states to guide synthetic routes .

Q. What structural insights can be gained from X-ray diffraction studies of this compound, and how do they inform reactivity predictions?

  • Methodology : Single-crystal X-ray analysis reveals planarity of the benzamide core and dihedral angles between substituents. These structural features correlate with electronic effects (e.g., chlorine’s electron-withdrawing impact on thiocarbonyl reactivity). Pair with Hirshfeld surface analysis to study intermolecular interactions .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

  • Methodology : Conduct methodological reviews (e.g., systematic meta-analyses) to identify variability in assay conditions (e.g., cell lines, concentrations). Validate findings using orthogonal assays (e.g., antimicrobial disk diffusion vs. microbroth dilution). Cross-reference synthetic protocols to rule out impurity effects .

Q. What strategies are recommended for evaluating the pH-dependent stability of this compound in biological matrices?

  • Methodology : Perform accelerated stability studies across pH 1–13 using UV-Vis spectroscopy or LC-MS to monitor degradation products (e.g., hydrolysis to 3-chlorobenzoic acid). Apply Arrhenius kinetics to extrapolate shelf-life under physiological conditions .

Q. How can comparative studies between this compound and its positional isomers (e.g., 4-Chlorothiobenzamide) be designed to elucidate structure-activity relationships?

  • Methodology : Synthesize isomers under identical conditions and test in parallel assays (e.g., enzyme inhibition). Use molecular docking to compare binding affinities. Analyze electronic effects via Hammett σ constants and steric parameters using molecular volume calculations .

Properties

IUPAC Name

3-chlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBJXXIPHYYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180162
Record name Benzenecarbothioamide, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2548-79-0
Record name Benzenecarbothioamide, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2548-79-0
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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